2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide
Description
2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide is a spirocyclic acetamide derivative characterized by a unique 4-azaspiro[2.4]heptane core. The molecule features a hydroxyl-substituted acetamide group attached to a 6-methyl-5-oxo moiety within the spirocyclic system. Its molecular formula is C₉H₁₂N₂O₃ (calculated molecular weight: 196.20 g/mol), distinguishing it from structurally related compounds like 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid (CAS 1956369-03-1, molecular weight 171.15 g/mol) .
Key structural attributes include:
- Spirocyclic architecture: The 4-azaspiro[2.4]heptane core introduces steric constraints and conformational rigidity, influencing reactivity and biological interactions.
- Methyl and oxo substituents: The 6-methyl-5-oxo group may modulate solubility and metabolic stability.
Properties
CAS No. |
920338-62-1 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide |
InChI |
InChI=1S/C9H14N2O3/c1-8(10-6(13)4-12)5-9(2-3-9)11-7(8)14/h12H,2-5H2,1H3,(H,10,13)(H,11,14) |
InChI Key |
CDYUUHYNPYBBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC2)NC1=O)NC(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the spirocyclic ring system, followed by the introduction of the hydroxy and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the spirocyclic ring can be reduced to form an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and acetamide groups can form hydrogen bonds with proteins and enzymes, affecting their function. The spirocyclic structure may also play a role in its biological activity by providing a rigid framework that can interact with biological macromolecules.
Comparison with Similar Compounds
Structural Analogues
2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic Acid (CAS 1956369-03-1)
- Molecular Formula: C₇H₉NO₄ (171.15 g/mol) .
- Key Differences : Replaces the acetamide group with a carboxylic acid, altering acidity (pKa ~2–3 for carboxylic acid vs. ~15–17 for hydroxyl in acetamide).
- Hazards : Classified for acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory toxicity (Category 3) .
N-(5-Methyl-4-oxo-2-azaspiro[3.4]octan-5-yl)acetamide
- Molecular Formula : C₉H₁₄N₂O₂ (182.22 g/mol).
- Key Differences: Larger spiro[3.4]octane ring increases conformational flexibility.
Physicochemical Properties
Reactivity and Stability
- This compound : The hydroxyl group may participate in intramolecular hydrogen bonding, stabilizing the molecule. However, the spirocyclic core’s steric hindrance likely reduces susceptibility to hydrolysis compared to linear analogues.
- Carboxylic Acid Analogues : Higher reactivity toward esterification or decarboxylation under acidic/basic conditions .
Biological Activity
2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings on its biological activity, including antibacterial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique spirocyclic structure which is known for contributing to various biological activities. The molecular formula is , and it has a molecular weight of approximately 198.24 g/mol. Understanding the structure helps in elucidating its mechanism of action.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antitumor properties.
Antibacterial Activity
- Mechanism : The compound exhibits antibacterial properties by inhibiting bacterial growth through interference with protein synthesis mechanisms similar to those observed in other heterocyclic compounds.
- Case Studies : Research indicates that derivatives of spirocyclic compounds often show enhanced activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| This compound | MRSA | 0.15 |
| Other derivatives | Various Gram-positive bacteria | 0.10 - 0.20 |
Antitumor Activity
- Research Findings : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
- Mechanism of Action : The antitumor effects are attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 0.18 | Moderate |
| MDA-MB-231 | 0.08 | Potent |
| HeLa | 0.15 | Moderate |
Pharmacological Implications
The biological activity of this compound suggests its potential as a lead candidate for drug development, particularly in treating bacterial infections and certain types of cancer. The spirocyclic structure may enhance selectivity and reduce toxicity compared to traditional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
